molecular formula C15H17N3OS B5541527 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B5541527
M. Wt: 287.4 g/mol
InChI Key: HWFAJECELSYMLA-UHFFFAOYSA-N
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Description

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with an appropriate acylating agent, such as 3-methylphenylacetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to various pyrimidinyl derivatives .

Scientific Research Applications

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrimidinyl group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-mercaptopyrimidine
  • N-(3,4-Dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide
  • 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-nitrophenyl)acetamide

Uniqueness

The presence of both the pyrimidinyl and sulfanyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications .

Biological Activity

2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-methylphenyl)acetamide is a compound with notable biological activity, particularly in the realm of medicinal chemistry. Its structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C16H20N4OS2
  • Molecular Weight : 348.49 g/mol
  • CAS Number : 585554-57-0

The compound exhibits biological activities primarily through its interaction with specific proteins and enzymes. Research indicates that derivatives of phenyl acetamide, including this compound, can inhibit sirtuin 2 (SIRT2), a protein involved in various cellular processes such as metabolism and aging. The inhibition of SIRT2 has been linked to neuroprotective effects and potential applications in treating neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can form stable complexes with target proteins through hydrogen bonding and hydrophobic interactions. These interactions were assessed using molecular docking simulations, which indicated that the compound effectively binds to the active site of SIRT2 .

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective properties of phenyl acetamide derivatives against oxidative stress-induced neuronal cell death. The results showed that these compounds significantly reduced cell mortality in vitro, suggesting their potential as therapeutic agents for neurodegenerative disorders .
  • Anticancer Activity : Another investigation focused on the anticancer potential of related compounds. It was found that certain derivatives exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Data Table

The following table summarizes key findings from recent studies regarding the biological activity of this compound and its derivatives:

Study FocusFindingsReference
SIRT2 InhibitionEffective in inhibiting SIRT2; potential neuroprotective effects
NeuroprotectionReduced oxidative stress-induced cell death in neuronal cells
Anticancer ActivityInduced apoptosis in cancer cell lines

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10-5-4-6-13(7-10)18-14(19)9-20-15-16-11(2)8-12(3)17-15/h4-8H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFAJECELSYMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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